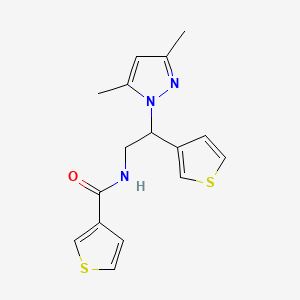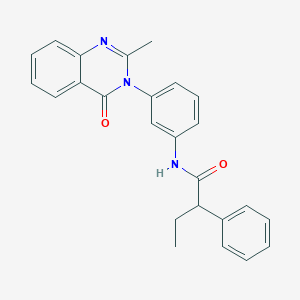
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is an organic compound with diverse potential applications in chemistry, biology, and medicine. It is characterized by the presence of a quinazolinone core structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide generally involves multi-step organic synthesis. Starting with 2-methyl-4-oxoquinazoline, a series of reactions including nitration, reduction, and subsequent amide formation are typically employed.
Reaction Conditions: : Standard organic synthesis techniques such as reflux, purification via crystallization or chromatography, and controlled temperature conditions are commonly used.
Industrial Production Methods
Industrial Scale Synthesis: : On an industrial scale, the synthesis may involve the use of automated reactors for precise control of reaction conditions. Optimized reaction pathways, high-purity reagents, and efficient purification techniques are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of quinazoline N-oxides.
Reduction: : Reduction reactions could target the carbonyl group in the quinazolinone ring, potentially forming various reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and butanamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation Products: : Quinazoline N-oxides
Reduction Products: : Reduced quinazolinone derivatives
Substitution Products: : Varied depending on the substituents introduced
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in catalytic reactions due to the quinazolinone moiety.
Biology
Enzyme Inhibition: : Possible inhibitor of enzymes linked to disease pathways.
Medicine
Pharmacological Activity: : Investigated for anticancer, anti-inflammatory, and antimicrobial properties.
Industry
Material Science: : Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
Molecular Targets: : May interact with specific enzymes or receptors within biological systems.
Pathways Involved: : Could be involved in modulating signaling pathways relevant to disease mechanisms.
Comparison with Similar Compounds
Comparison
Unique Features: : The specific quinazolinone and butanamide structure may offer unique binding properties.
Similar Compounds
Analogous Compounds: : N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide, N-(2-chloro-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBLBQMBZBYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2937563.png)
![3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2937565.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2937568.png)
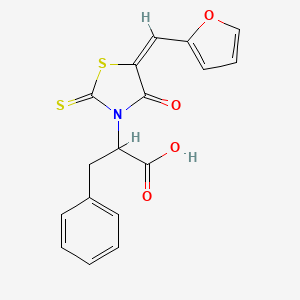
![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2937570.png)

![2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2937572.png)
![2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)
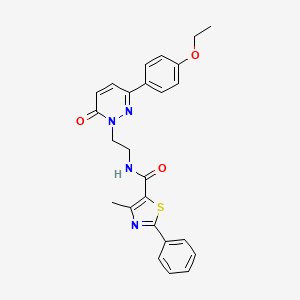
![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)
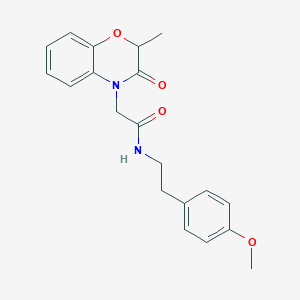
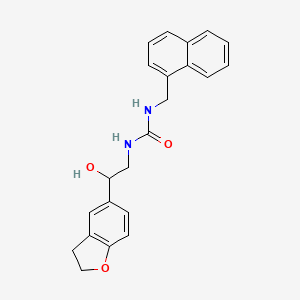
![2-(3-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2937583.png)
